molecular formula C9H7IN2O2 B8025249 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

Cat. No.: B8025249
M. Wt: 302.07 g/mol
InChI Key: CLQHVLRHFFWZNJ-UHFFFAOYSA-N
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Description

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a halogenated heterocyclic compound featuring an iodine substituent at the 8-position and a methyl ester group at the 6-carboxylic acid position. This structure is part of the imidazo[1,2-a]pyridine family, known for diverse pharmacological activities, including kinase inhibition and antiviral properties .

Properties

IUPAC Name

methyl 8-iodoimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQHVLRHFFWZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core:

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction:

    Ester Hydrolysis:

Common Reagents and Conditions:

    Nucleophilic Substitution:

Major Products:

  • Substituted imidazo[1,2-a]pyridines, N-oxides, and carboxylic acids.

Chemistry:

  • Used as an intermediate in the synthesis of more complex heterocyclic compounds.
  • Serves as a building block for the development of novel pharmaceuticals.

Biology and Medicine:

Industry:

  • Utilized in the development of agrochemicals and dyes.
  • Employed in material science for the synthesis of novel polymers and advanced materials.

Mechanism of Action

The exact mechanism of action of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodine atom can facilitate binding interactions through halogen bonding, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key structural differences and similarities among 8-iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester and selected analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
This compound I (8), COOCH3 (6) C9H7IN2O2 318.07 Not reported
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester I (3), COOCH3 (6) C9H7IN2O2 318.07 Not reported
6-Iodo-8-trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid methyl ester I (6), CF3 (8), COOCH3 (2) C10H7F3IN2O2 385.08 Not reported
8-Bromo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester Br (8), COOCH3 (6) C9H7BrN2O2 271.07 Not reported
Imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (Parent compound) H (8), COOCH3 (6) C9H8N2O2 176.17 147–148
8-Aminoimidazo[1,2-a]pyridine-6-carboxylic acid methyl ester NH2 (8), COOCH3 (6) C9H9N3O2 191.19 Not reported
Key Observations:

Halogen vs. The 8-amino analog (CAS 1160994-94-4) replaces iodine with an amino group, altering hydrogen-bonding capabilities .

Positional Isomerism : The 3-iodo isomer (CAS 460087-82-5) demonstrates how iodine placement affects molecular geometry and steric interactions .

Trifluoromethyl Addition : The 6-iodo-8-trifluoromethyl derivative (CAS 1237841-44-9) combines halogenation with a lipophilic CF3 group, enhancing metabolic stability in drug design .

Physicochemical Properties

  • Melting Points : The parent compound (unsubstituted methyl ester) melts at 147–148°C, while halogenated derivatives (e.g., bromo, iodo) likely exhibit higher melting points due to increased molecular weight and halogen polarizability .
  • Solubility: Iodo substitution may reduce aqueous solubility compared to amino or hydroxyl analogs but improve lipid membrane permeability .

Biological Activity

8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (CAS Number: 1086386-13-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features an imidazole ring fused with a pyridine ring, with an iodine atom at the 8-position and a carboxylic acid methyl ester group at the 6-position. Its unique structure contributes to its chemical reactivity and potential therapeutic applications.

  • Molecular Formula : C9H7IN2O2
  • Molecular Weight : 302.07 g/mol

Biological Activities

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, exhibit a range of biological activities:

Anticancer Activity

Studies have shown that certain imidazo[1,2-a]pyridine derivatives demonstrate significant anticancer properties. For instance, a study reported that several synthesized derivatives exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2. The mechanism of action involved the induction of apoptosis through the release of cytochrome c and activation of caspases .

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundHT-29TBDApoptosis via caspase activation
Other DerivativesCaco-2TBDMitochondrial pathway

Antimicrobial Properties

Preliminary data suggest that some derivatives of imidazo[1,2-a]pyridine exhibit antimicrobial activity against various bacterial strains. This activity is attributed to their ability to interact with bacterial enzymes or receptors .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have highlighted their potential in inhibiting cyclooxygenase enzymes (COX). For example, certain compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The presence of the iodine atom at the 8-position is believed to enhance the biological activity of this compound compared to its analogs. SAR studies suggest that modifications in the substituents can lead to variations in potency and selectivity towards specific biological targets .

Case Studies

Several case studies have been conducted to explore the efficacy and mechanisms of action for this compound:

  • Colon Cancer Study : A study involving various imidazo[1,2-a]pyridine derivatives indicated significant cytotoxic effects on HT-29 and Caco-2 cells. The apoptosis pathway was confirmed via mitochondrial assays .
  • Antimicrobial Evaluation : A series of tests on bacterial strains revealed that specific derivatives could inhibit growth effectively, showcasing their potential as antimicrobial agents .
  • Anti-inflammatory Assessment : In vivo models demonstrated that certain derivatives reduced inflammation markers significantly more than traditional anti-inflammatory drugs .

Scientific Research Applications

Pharmaceutical Development

The compound is recognized for its potential as a lead compound in pharmaceutical development. Its structural characteristics allow it to interact with biological macromolecules, making it a candidate for the design of new therapeutic agents. Specifically, research has indicated that derivatives of imidazo[1,2-a]pyridine exhibit various biological activities, including:

  • Anticancer Activity : Several studies have reported that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this scaffold have shown cytotoxic effects against human cervical carcinoma (HeLa) cells, with some exhibiting IC50 values below 150 µM, indicating significant potency against tumor cells .
  • Cholinesterase Inhibition : Compounds related to this structure have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in the treatment of neurodegenerative diseases such as Alzheimer's. Some derivatives have demonstrated strong inhibitory activity with IC50 values as low as 65 µM for BChE .

Mechanistic Studies

Understanding the mechanism of action of 8-Iodo-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is essential for its application in drug design. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in metabolic pathways. For example:

  • Protein Interactions : The compound's ability to bind to proteins and nucleic acids is under investigation to elucidate its pharmacological effects. This includes studying its interactions with Rab geranylgeranyl transferase (RGGT), which is involved in protein prenylation—a critical process for cell signaling and function .

Several case studies have explored the efficacy of imidazo[1,2-a]pyridine derivatives:

  • Cytotoxicity Assays : In a study involving HeLa cells, various analogs were screened for their cytotoxic effects. The results indicated that certain compounds significantly inhibited cell viability at low concentrations .
  • Inhibition Studies : A series of experiments demonstrated that structural modifications could lead to enhanced inhibitory activity against RGGT and cholinesterases. These findings support the hypothesis that specific substituents on the imidazo[1,2-a]pyridine scaffold can modulate biological activity .

Chemical Reactions Analysis

Substitution Reactions at the Iodine Position

The iodine atom at the 8-position undergoes facile substitution, particularly via palladium-catalyzed cross-coupling and carbonylation reactions.

Palladium-Catalyzed Carbonylation

Pd-catalyzed carbonylation introduces carboxamide or α-ketoamide groups at the 8-position. For example:

  • Reagents : CO gas, aliphatic/aromatic amines, Pd catalyst (e.g., SILP-Pd).

  • Conditions : 30–80°C, 10–30 bar CO pressure, DMF or toluene as solvent .

  • Outcomes :

    Amine UsedProduct Selectivity (Amide vs. α-Ketoamide)Yield (%)
    Morpholine95% α-Ketoamide89
    Benzylamine82% Amide91

This reaction is highly dependent on CO pressure and solvent choice. Higher pressures favor α-ketoamide formation .

Suzuki-Miyaura Cross-Coupling

The iodine atom participates in aryl-aryl bond formation:

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : 80°C, ethanol/water (3:1), 12 hours .

  • Example : Coupling with phenylboronic acid yields 8-phenyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester (85% yield) .

Functional Group Transformations of the Methyl Ester

The methyl ester at the 6-position undergoes hydrolysis, aminolysis, and reduction.

Hydrolysis to Carboxylic Acid

  • Reagents : NaOH (2M), H₂O/MeOH (1:1).

  • Conditions : Reflux, 4 hours.

  • Outcome : Quantitative conversion to 8-iodo-imidazo[1,2-a]pyridine-6-carboxylic acid (confirmed by IR loss of ester C=O at 1720 cm⁻¹) .

Aminolysis to Amides

  • Reagents : Primary amines (e.g., NH₃, benzylamine), DCC (coupling agent).

  • Conditions : RT, 24 hours, DMF.

  • Yield : 70–85% for aliphatic amines; lower for bulky amines (e.g., 55% for tert-butylamine) .

Oxidation of the Imidazo Ring

  • Reagents : KMnO₄ (1 equiv), H₂O/AcOH.

  • Conditions : 60°C, 2 hours.

  • Outcome : Formation of 8-iodo-imidazo[1,2-a]pyridine-6-carboxylic acid via ester oxidation (92% yield).

Reduction of the Ester Group

  • Reagents : LiAlH₄ (2 equiv), THF.

  • Conditions : 0°C to RT, 1 hour.

  • Outcome : Reduction to 6-(hydroxymethyl)-8-iodo-imidazo[1,2-a]pyridine (78% yield).

Cycloaddition and Ring-Opening Reactions

The imidazo[1,2-a]pyridine core participates in cycloadditions:

  • Diels-Alder Reaction :

    • Reagents : Maleic anhydride, toluene.

    • Conditions : 110°C, 8 hours.

    • Outcome : Formation of a bicyclic adduct (63% yield), confirmed by X-ray crystallography .

Metal-Free Functionalization

Ultrasound-assisted iodination and C–H activation:

  • Reagents : I₂, TBHP (oxidizer).

  • Conditions : Ultrasound, 40°C, 2 hours.

  • Outcome : Regioselective iodination at the 3-position (if deiodinated) with 85–90% yields .

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